molecular formula C14H14ClN3O B5314175 1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea

1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea

Cat. No.: B5314175
M. Wt: 275.73 g/mol
InChI Key: MKRJSHFAWJPYIT-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group and an ethylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industry: The compound is explored for its use in industrial applications, such as the development of new catalysts or additives.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)-3-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.

    1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

    1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea: Similar structure but the ethyl group is positioned differently on the phenyl ring.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-(2-ethylphenyl)urea is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-2-10-5-3-4-6-12(10)17-14(19)18-13-8-7-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJSHFAWJPYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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